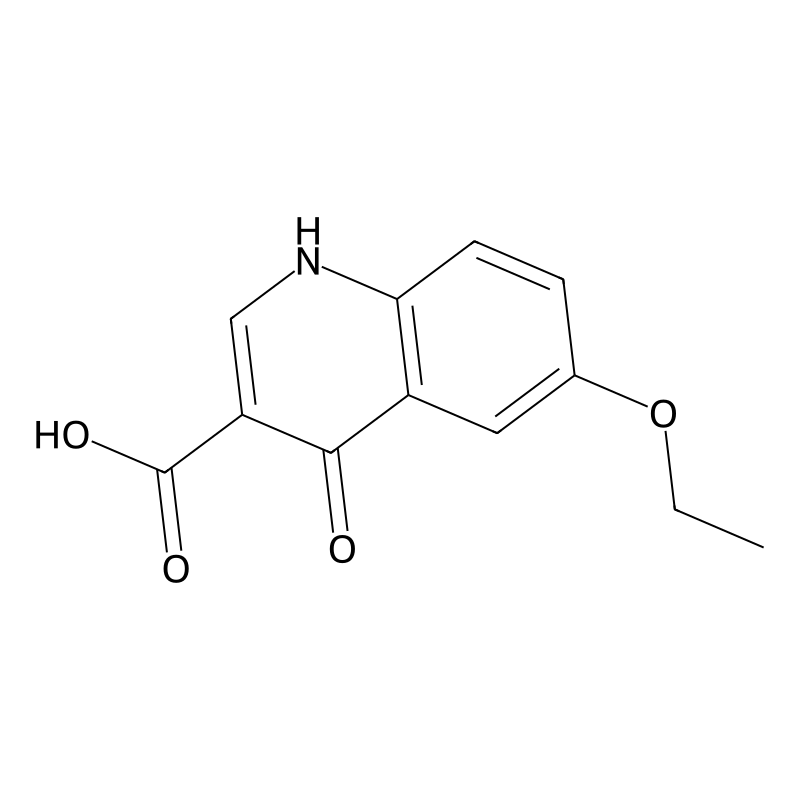

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, characterized by the molecular formula and a molecular weight of 233.22 g/mol. This compound features an ethoxy group at the sixth position, a hydroxy group at the fourth position, and a carboxylic acid group at the third position, making it structurally unique among quinoline derivatives. Its distinct structure contributes to its varied applications in scientific research, particularly in chemistry and biology .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The compound can be reduced to yield different derivatives, altering its biological activity and chemical properties.

These reactions facilitate its use as a building block in organic synthesis and medicinal chemistry .

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid exhibits notable biological activities:

- Antimicrobial Properties: Studies indicate potential efficacy against various bacterial strains.

- Anticancer Activity: Preliminary research suggests that the compound may inhibit cancer cell proliferation through specific molecular mechanisms.

- Enzyme Inhibition: It interacts with enzymes such as quinoline oxidoreductase, influencing metabolic pathways and cellular functions .

The compound's ability to modulate biological systems makes it a candidate for further pharmacological exploration.

The synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the Gould–Jacobs reaction, which is a well-established method for preparing quinoline derivatives. The general steps include:

- Formation of Quinoline Skeleton: Starting materials undergo cyclization to form the quinoline core.

- Substitution Reactions: Subsequent reactions introduce the hydroxy and ethoxy groups at their respective positions.

- Carboxylation: The final step involves introducing the carboxylic acid group through a carboxylation reaction.

Industrial production may utilize continuous flow reactors to optimize yield and purity, employing advanced purification techniques such as crystallization and chromatography .

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has diverse applications across various fields:

- Scientific Research: Used as a reagent in organic synthesis and biochemical assays.

- Medicine: Investigated for potential therapeutic applications due to its antimicrobial and anticancer properties.

- Material Science: Employed in developing organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions .

These applications highlight its versatility as both a research tool and a potential therapeutic agent.

Several compounds share structural similarities with 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Lacks the ethoxy group at the sixth position |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Contains a bromine atom instead of an ethoxy group |

| 8-Hydroxyquinoline | Lacks the carboxylic acid group at the third position |

Uniqueness: The presence of the ethoxy group at the sixth position distinguishes 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid from these similar compounds. This structural feature enhances its solubility, stability, and interaction with specific molecular targets compared to other quinoline derivatives .